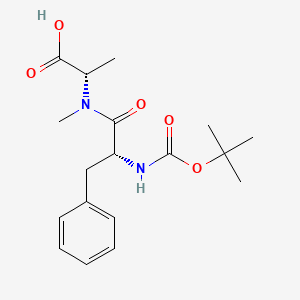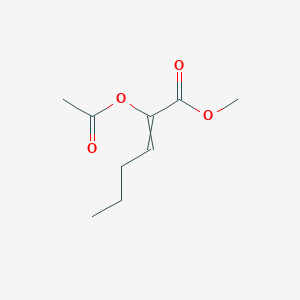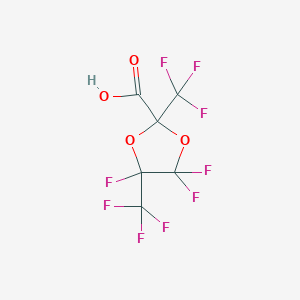![molecular formula C18H19N3O3S B14200386 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 832077-80-2](/img/structure/B14200386.png)
2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a phenylpentane sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phenylpentane Sulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using a phenylpentane sulfonyl chloride in the presence of a base.
Attachment to the Pyridine Ring: The final step involves coupling the sulfonylated oxadiazole with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpentane sulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole or sulfonyl group.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-thiadiazol-2-yl]pyridine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-triazol-2-yl]pyridine: Contains a triazole ring instead of an oxadiazole ring.
2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The uniqueness of 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine lies in its combination of functional groups and rings, which confer specific chemical and biological properties. The presence of both the oxadiazole and pyridine rings, along with the phenylpentane sulfonyl group, makes it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
832077-80-2 |
|---|---|
Molekularformel |
C18H19N3O3S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-(5-phenylpentylsulfonyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H19N3O3S/c22-25(23,14-8-2-5-11-15-9-3-1-4-10-15)18-21-20-17(24-18)16-12-6-7-13-19-16/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2 |
InChI-Schlüssel |
DMIYXXXUFQDFEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCCCS(=O)(=O)C2=NN=C(O2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)

![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)
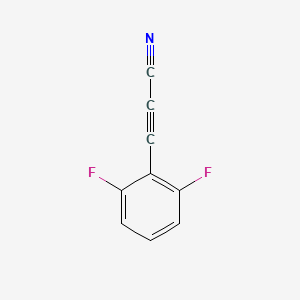

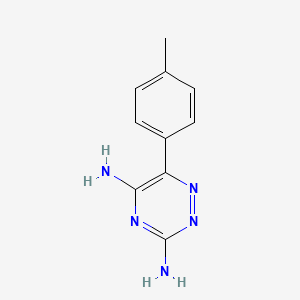
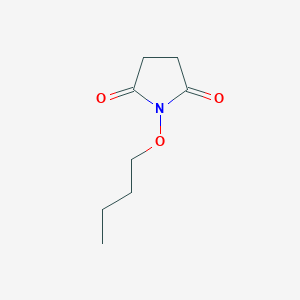
![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)
